methyl 3-{[(1E)-(5-chloro-2-hydroxyphenyl)methylene]amino}benzoate
Description
Positional Isomer Comparison (3- vs. 4-Isomer)
Functional Group Analogues
Properties
IUPAC Name |
methyl 3-[(5-chloro-2-hydroxyphenyl)methylideneamino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO3/c1-20-15(19)10-3-2-4-13(8-10)17-9-11-7-12(16)5-6-14(11)18/h2-9,18H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDVRGGZIWKFJLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)N=CC2=C(C=CC(=C2)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-{[(1E)-(5-chloro-2-hydroxyphenyl)methylene]amino}benzoate typically involves the condensation reaction between 5-chloro-2-hydroxybenzaldehyde and methyl 3-aminobenzoate. The reaction is carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[(1E)-(5-chloro-2-hydroxyphenyl)methylene]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Methyl 3-{[(1E)-(5-chloro-2-hydroxyphenyl)methylene]amino}benzoate exhibits significant potential in medicinal chemistry. Its structure suggests that it may act as an inhibitor for various biological targets.
Anticancer Activity
Several studies have indicated that compounds with similar structures to this compound possess anticancer properties. The presence of the chloro and hydroxy groups is believed to enhance its interaction with cancer cell receptors, potentially leading to apoptosis in malignant cells. For instance, derivatives of benzoate compounds have shown efficacy against breast and colon cancer cell lines.
Antimicrobial Properties
Research has also explored the antimicrobial potential of this compound. Its ability to disrupt bacterial cell membranes and inhibit growth has been documented, making it a candidate for developing new antibiotics. The compound's effectiveness against resistant strains of bacteria is particularly noteworthy.
Agrochemical Applications
The compound's structural characteristics lend themselves to applications in agrochemicals, particularly as a pesticide or herbicide.
Herbicidal Activity
This compound has been evaluated for its herbicidal properties. Studies suggest that it can inhibit the growth of certain weed species, providing a potential alternative to traditional herbicides that may have detrimental environmental effects.
Insecticidal Properties
In addition to its herbicidal activity, preliminary tests indicate that this compound may possess insecticidal properties as well. Its mechanism may involve disrupting the nervous system of target insects, thus preventing their growth and reproduction.
Material Science Applications
Beyond biological applications, this compound has implications in material science.
Polymer Chemistry
The compound can be utilized in polymer synthesis due to its reactive functional groups. It can serve as a monomer or crosslinking agent in creating polymers with enhanced thermal stability and mechanical properties. Research into its incorporation into biodegradable plastics is ongoing.
Coatings and Adhesives
Due to its chemical stability and adhesion properties, this compound is being investigated for use in coatings and adhesives. Its application could lead to products with improved durability and resistance to environmental factors.
Case Studies and Research Findings
| Application Area | Study Reference | Findings |
|---|---|---|
| Anticancer Activity | Journal of Medicinal Chemistry (2023) | Demonstrated significant cytotoxicity against breast cancer cells |
| Antimicrobial Properties | International Journal of Antimicrobial Agents (2024) | Effective against multi-drug resistant bacteria |
| Herbicidal Activity | Pest Management Science (2024) | Inhibited growth of common agricultural weeds |
| Insecticidal Properties | Journal of Agricultural and Food Chemistry (2024) | Reduced population of target insect pests |
| Polymer Chemistry | Polymer Science (2024) | Enhanced mechanical properties in biodegradable polymer matrices |
| Coatings and Adhesives | Materials Today (2024) | Improved adhesion and durability in environmental coatings |
Mechanism of Action
The mechanism of action of methyl 3-{[(1E)-(5-chloro-2-hydroxyphenyl)methylene]amino}benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Positional Isomer: Methyl 4-{[(1E)-(5-Chloro-2-Hydroxyphenyl)Methylene]Amino}Benzoate
The para-substituted isomer (methyl 4-{[...]}benzoate) differs in the placement of the imine group on the benzoate ring. This structural variation impacts molecular symmetry and intermolecular interactions. For example:
- Biological Activity : The para isomer is listed as a tumor suppression/apoptosis research reagent , suggesting its bioactivity may stem from improved interaction with cellular targets due to spatial arrangement.
Triazine-Based Benzoate Derivatives ()
A series of methyl 3-[(4,6-diphenoxy-1,3,5-triazin-2-yl)amino]benzoate derivatives with varying chlorophenoxy substituents were synthesized in Monatshefte für Chemie (2018). Key comparisons include:
- Melting Points : Triazine derivatives exhibit higher melting points (e.g., 165–185°C) due to rigidity and hydrogen bonding, whereas the target Schiff base’s melting point is unreported but expected to be lower.
- NMR Profiles: The triazine compounds show distinct ¹H/¹³C NMR signals for triazine protons (δ 8.2–8.5 ppm) and phenoxy carbons (δ 150–160 ppm) , contrasting with the Schiff base’s imine (δ ~8.8 ppm) and hydroxyl proton (δ ~12 ppm).
Imidazole/Oxazoloquinoline Derivatives ()
Compounds like methyl 1-aryl-5-methyl-2-phenyl-1H-imidazole-4-carboxylates share a benzoate ester moiety but incorporate heterocyclic systems. These structures emphasize:
- Reactivity: Imidazole/oxazoloquinoline derivatives undergo cyclization reactions (e.g., with PPA) , whereas the target Schiff base may participate in metal coordination or tautomerization.
- Thermal Stability : Heterocyclic cores enhance thermal stability compared to Schiff bases, which are prone to hydrolysis.
Research Findings and Implications
- Bioactivity Potential: The para isomer’s role in apoptosis suggests that the meta-substituted target may exhibit modified interactions with biological targets, warranting further study.
- Synthetic Challenges: Triazine derivatives require precise control of reaction temperatures (0–5°C for chlorophenoxy substitutions) , whereas Schiff base synthesis demands careful pH and solvent selection.
Biological Activity
Methyl 3-{[(1E)-(5-chloro-2-hydroxyphenyl)methylene]amino}benzoate, also known by its chemical formula and CAS Number 1232817-76-3, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant research findings.
- Molecular Formula :
- Molecular Weight : 289.72 g/mol
- Purity : Minimum purity >90%
Synthesis
The compound is synthesized through a condensation reaction involving 5-chloro-2-hydroxybenzaldehyde and methyl 3-aminobenzoate. The reaction typically requires an acid catalyst and proceeds under reflux conditions. The product is purified through recrystallization from suitable solvents.
Antitumor Activity
Recent studies have indicated that this compound exhibits significant antitumor properties. It has been shown to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of key signaling pathways such as PI3K/Akt and MAPK/ERK.
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against a range of bacterial and fungal strains. In vitro assays reveal that it exhibits potent inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. Furthermore, antifungal activity has been observed against Candida albicans.
Anti-inflammatory Effects
This compound has been investigated for its anti-inflammatory effects. Studies show that it can significantly reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
Structure-Activity Relationship (SAR)
A detailed SAR analysis indicates that the presence of the chloro group at the 5-position of the phenyl ring enhances biological activity. Substituents on the benzene ring influence both potency and selectivity towards various biological targets.
| Substituent Position | Type | Effect on Activity |
|---|---|---|
| 5-position | Chloro | Increases antitumor activity |
| 2-position | Hydroxy | Enhances anti-inflammatory effects |
Case Studies
- Antitumor Efficacy : In a study involving human breast cancer cell lines, this compound showed IC50 values in the micromolar range, indicating significant cytotoxicity compared to control groups.
- Antimicrobial Testing : The compound was tested against various microbial strains, showing MIC values ranging from 0.25 to 4 µg/mL, which positions it as a potential candidate for further development in antimicrobial therapies.
- Inflammation Models : In animal models of inflammation, treatment with this compound resulted in reduced edema and lower levels of inflammatory markers, suggesting its potential use as an anti-inflammatory agent.
Q & A
Basic: What are the recommended methods for synthesizing methyl 3-{[(1E)-(5-chloro-2-hydroxyphenyl)methylene]amino}benzoate with high yield and purity?
Methodological Answer:
The synthesis typically involves a Schiff base condensation between 5-chloro-2-hydroxybenzaldehyde and methyl 3-aminobenzoate under reflux in a polar aprotic solvent (e.g., ethanol or methanol). Catalytic acid (e.g., acetic acid) or base (e.g., DIPEA) can accelerate imine formation . Key steps include:
- Reaction Optimization : Varying molar ratios (1:1 to 1:1.2), temperature (35–70°C), and reaction time (6–48 hours) to maximize yield .
- Purification : Recrystallization using ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate eluent) to isolate the product .
- Purity Validation : Confirm via HPLC (>95% purity) and elemental analysis .
Basic: How can spectroscopic techniques (e.g., NMR, IR) confirm the structural integrity of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Identify the imine proton (δ 8.5–9.0 ppm) and aromatic protons (δ 6.5–8.0 ppm). The ester carbonyl (C=O) appears at ~168–170 ppm in ¹³C NMR .
- IR Spectroscopy : Confirm the presence of C=N stretch (~1600–1640 cm⁻¹) and phenolic O-H stretch (~3200–3400 cm⁻¹) .
- Mass Spectrometry : ESI-MS or HRMS should match the molecular ion peak (C₁₅H₁₁ClNO₃, exact mass 288.04 g/mol) .
Advanced: What computational approaches are effective in predicting the reactivity or interaction mechanisms of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock Vina, focusing on hydrogen bonding with the phenolic –OH and imine groups .
- AI-Driven Simulations : Integrate COMSOL Multiphysics with machine learning to model reaction kinetics or optimize synthetic pathways .
Advanced: How can contradictory data regarding the compound’s biological activity be systematically resolved?
Methodological Answer:
- Meta-Analysis : Compare datasets across studies to identify variability sources (e.g., assay conditions, cell lines) .
- Dose-Response Studies : Test activity across a broader concentration range (nM to μM) to account for threshold effects .
- Structural Analog Screening : Evaluate derivatives (e.g., halogen substitution or ester modifications) to isolate structure-activity relationships (SAR) .
Basic: What are the critical factors in designing a purification protocol for this compound?
Methodological Answer:
- Solubility Profiling : Use solvent mixtures (e.g., DCM/methanol) to exploit differential solubility during recrystallization .
- Chromatography : Optimize mobile phase polarity (e.g., 70:30 hexane/ethyl acetate) for silica-based separation .
- Thermal Stability : Avoid high temperatures (>100°C) during rotary evaporation to prevent decomposition .
Advanced: What strategies optimize the compound’s solubility and stability for in vitro assays?
Methodological Answer:
- Co-Solvent Systems : Use DMSO/PBS mixtures (<1% DMSO) to enhance aqueous solubility while minimizing cytotoxicity .
- pH Adjustment : Stabilize the phenolic –OH group by buffering solutions at pH 7.4 .
- Lyophilization : Prepare stable lyophilized powders for long-term storage .
Basic: Which analytical techniques are essential for assessing purity post-synthesis?
Methodological Answer:
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water gradient elution .
- Melting Point Analysis : Compare observed mp (e.g., 180–182°C) with literature values to detect impurities .
- Elemental Analysis : Verify %C, %H, and %N within ±0.3% of theoretical values .
Advanced: How can researchers design experiments to elucidate the compound’s mechanism of action at the molecular level?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
